2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a substituted acetamide group
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazoles, have been found to have a wide range of applications, including pharmaceuticals and agrochemicals . Another compound with a similar structure, 2-{alkyl}-1H-benzoimidazoles, has been studied for its interaction with α1-adrenergic receptors .
Mode of Action
For example, some compounds effectively inhibit microtubule assembly formation .
Biochemical Pathways
For example, some compounds inhibit microtubule assembly, which is a crucial process in cell division .
Pharmacokinetics
A group of 2-{alkyl}-1h-benzoimidazoles and their derivatives have been studied for their adme properties .
Result of Action
For example, some compounds effectively inhibit microtubule assembly, which can lead to cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the acetamide group through acylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while substitution of the chloro group could yield various substituted derivatives .
Scientific Research Applications
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)-N-(4-chlorophenyl)acetamide
- 2-(4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)-N-(3,4-dichlorophenyl)acetamide
- 2-(4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)-N-(3-methylphenyl)acetamide
Uniqueness
What sets 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide apart from similar compounds is its unique combination of substituents, which can result in distinct biological activities and chemical properties. The presence of the 3-chloro-4-methylphenyl group, in particular, may enhance its selectivity and potency in certain applications .
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O/c1-15-6-7-16(12-17(15)22)23-21(28)14-27-10-8-26(9-11-27)13-20-24-18-4-2-3-5-19(18)25-20/h2-7,12H,8-11,13-14H2,1H3,(H,23,28)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYDXKSXJBNSPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.